molecular formula C8H13ClO B13203933 3-(Chloromethyl)-3-cyclopropyloxolane

3-(Chloromethyl)-3-cyclopropyloxolane

Cat. No.: B13203933
M. Wt: 160.64 g/mol
InChI Key: LUSNIHLUMMGDLF-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-3-cyclopropyloxolane is an organic compound characterized by a chloromethyl group attached to a cyclopropyloxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-3-cyclopropyloxolane typically involves the reaction of cyclopropyloxolane with chloromethylating agents. One common method is the reaction of cyclopropyloxolane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-3-cyclopropyloxolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction Reactions: Reduction of the chloromethyl group can yield cyclopropyloxolane derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include azido-cyclopropyloxolane, thiocyanato-cyclopropyloxolane, and amino-cyclopropyloxolane derivatives.

    Oxidation Reactions: Oxirane derivatives are the major products.

    Reduction Reactions: Reduced cyclopropyloxolane derivatives with various functional groups.

Scientific Research Applications

3-(Chloromethyl)-3-cyclopropyloxolane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-3-cyclopropyloxolane involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)-3-cyclopropyloxolane: Similar in structure but with a bromomethyl group instead of a chloromethyl group.

    3-(Hydroxymethyl)-3-cyclopropyloxolane: Contains a hydroxymethyl group, making it more hydrophilic.

    3-(Methoxymethyl)-3-cyclopropyloxolane: Features a methoxymethyl group, which can influence its reactivity and solubility.

Uniqueness

3-(Chloromethyl)-3-cyclopropyloxolane is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. The chloromethyl group is a versatile functional group that can undergo various chemical transformations, making the compound valuable in synthetic chemistry and potential drug development.

Properties

Molecular Formula

C8H13ClO

Molecular Weight

160.64 g/mol

IUPAC Name

3-(chloromethyl)-3-cyclopropyloxolane

InChI

InChI=1S/C8H13ClO/c9-5-8(7-1-2-7)3-4-10-6-8/h7H,1-6H2

InChI Key

LUSNIHLUMMGDLF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CCOC2)CCl

Origin of Product

United States

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